molecular formula C20H23NO5S2 B12709196 Ethyl 4-hydroxy-2,3-dimethyl-8-((4-methylphenyl)sulfonyl)-7,8-dihydro-6H-thieno(2,3-b)azepine-5-carboxylate CAS No. 54805-50-4

Ethyl 4-hydroxy-2,3-dimethyl-8-((4-methylphenyl)sulfonyl)-7,8-dihydro-6H-thieno(2,3-b)azepine-5-carboxylate

Cat. No.: B12709196
CAS No.: 54805-50-4
M. Wt: 421.5 g/mol
InChI Key: FMFFSSQHODNBDG-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2,3-dimethyl-8-((4-methylphenyl)sulfonyl)-7,8-dihydro-6H-thieno(2,3-b)azepine-5-carboxylate is a heterocyclic compound featuring a thienoazepine core substituted with hydroxyl, dimethyl, tosyl (4-methylphenylsulfonyl), and ethyl carboxylate groups. The hydroxyl group at position 4 suggests hydrogen-bonding capability, while the tosyl group may enhance stability or modulate solubility. Structural elucidation of such compounds often relies on X-ray crystallography, with tools like the SHELX program suite playing a pivotal role in small-molecule refinement .

Properties

CAS No.

54805-50-4

Molecular Formula

C20H23NO5S2

Molecular Weight

421.5 g/mol

IUPAC Name

ethyl 4-hydroxy-2,3-dimethyl-8-(4-methylphenyl)sulfonyl-6,7-dihydrothieno[2,3-b]azepine-5-carboxylate

InChI

InChI=1S/C20H23NO5S2/c1-5-26-20(23)16-10-11-21(19-17(18(16)22)13(3)14(4)27-19)28(24,25)15-8-6-12(2)7-9-15/h6-9,22H,5,10-11H2,1-4H3

InChI Key

FMFFSSQHODNBDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N(CC1)S(=O)(=O)C3=CC=C(C=C3)C)SC(=C2C)C)O

Origin of Product

United States

Biological Activity

Ethyl 4-hydroxy-2,3-dimethyl-8-((4-methylphenyl)sulfonyl)-7,8-dihydro-6H-thieno(2,3-b)azepine-5-carboxylate (hereafter referred to as compound E) is a thienobenzazepine derivative that has garnered attention for its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of compound E, focusing on its antiviral and anticancer properties.

Synthesis and Structural Characteristics

Compound E belongs to a class of thieno-benzazepines that have been synthesized through various methods. The synthesis typically involves multi-step reactions that include the formation of the thienoazepine core followed by functionalization at specific positions to enhance biological activity.

The structural analysis of compound E reveals a complex molecular architecture characterized by:

  • Thienoazepine core : This seven-membered ring is crucial for the compound's biological activity.
  • Substituents : The presence of hydroxyl and sulfonyl groups significantly influences the compound's pharmacological properties.

The conformation of compound E is essential for its interaction with biological targets, particularly in antiviral and anticancer applications.

Antiviral Activity

Recent studies have demonstrated that compounds similar to E exhibit significant antiviral activity against respiratory syncytial virus (RSV). The mechanism of action involves the inhibition of viral replication through interaction with viral polymerases.

Key Findings:

  • In vitro Studies : Compounds with similar thieno-benzazepine structures showed IC50 values in the low nanomolar range against RSV, indicating potent antiviral effects. For instance, one study reported an IC50 value of 0.29 nM for a related compound against RSV strains A2 and B-WST .
  • Stereoisomerism : The activity was found to be influenced by stereochemistry; specific enantiomers exhibited markedly different potencies. For example, one enantiomer was 100 times more effective than its counterpart .

Anticancer Activity

Compounds derived from thienobenzazepines have also been evaluated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies:

  • L1210 Leukemia Model : In vivo studies using mice bearing L1210 leukemia demonstrated that thienobenzazepine derivatives significantly reduced tumor size compared to controls .
  • Mechanism of Action : The anticancer effects are attributed to the modulation of key signaling pathways involved in cell proliferation and survival, including apoptosis induction through caspase activation .

Comparative Biological Activity

The following table summarizes the biological activities of compound E compared to other thienobenzazepine derivatives:

Compound NameActivity TypeIC50 Value (nM)Reference
Compound EAntiviral0.29
Compound AAntiviral620
Compound BAnticancerNot specified
Compound CAnticancerVaries

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of various thienoazepine derivatives, including Ethyl 4-hydroxy-2,3-dimethyl-8-((4-methylphenyl)sulfonyl)-7,8-dihydro-6H-thieno(2,3-b)azepine-5-carboxylate. Research indicates that compounds with similar structures exhibit cytotoxic effects against multiple cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds derived from thienoazepines have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and others. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Potential as Antidepressants

There is emerging evidence suggesting that thienoazepine derivatives may also possess antidepressant properties. The structural features of this compound could allow it to interact with neurotransmitter systems:

  • Serotonin Receptor Modulation : Some studies indicate that thienoazepines can act as modulators of serotonin receptors, which are critical targets in the treatment of depression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research suggests that thienoazepine derivatives can exhibit antibacterial and antifungal properties:

  • Broad-Spectrum Activity : this compound has shown efficacy against various bacterial strains and fungi in preliminary studies .

Synthesis and Derivatives

The synthesis of this compound involves several key steps that can be optimized to yield various derivatives with enhanced biological activity:

Synthesis StepDescription
Step 1Formation of thienoazepine core through cyclization reactions.
Step 2Introduction of sulfonamide groups to enhance solubility and potency.
Step 3Functionalization at the carboxylic acid position for improved bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs primarily differ in substituents at the 2-, 3-, and 8-positions of the thienoazepine ring. Below, we compare it with ethyl 4-hydroxy-2-methyl-8-((4-methylphenyl)sulfonyl)-3-phenyl-7,8-dihydro-6H-thieno(2,3-b)azepine-5-carboxylate (CAS 54805-51-5, referred to as Compound A), a closely related derivative documented in ECHEMI’s database .

Table 1: Physicochemical Comparison

Property Target Compound Compound A
Molecular Weight (g/mol) ~421.6 (estimated) 483.6
XLogP3 ~4.2 (estimated) 5.7
Topological Polar Surface Area (Ų) ~121 (estimated) 121
Hydrogen Bond Donors 1 1
Hydrogen Bond Acceptors 7 7
Rotatable Bond Count 5 (estimated) 6
Complexity ~700 (estimated) 837

Key Differences and Implications:

Substituent Effects on Molecular Weight :

  • The target compound’s 2,3-dimethyl groups reduce its molecular weight (~421.6 g/mol) compared to Compound A’s 2-methyl-3-phenyl substitution (483.6 g/mol). The phenyl group in Compound A contributes ~62 g/mol additional mass, which may influence pharmacokinetic properties like diffusion rates.

Lipophilicity (XLogP3): The target compound’s estimated XLogP3 of ~4.2 is lower than Compound A’s 5.7, reflecting reduced hydrophobicity due to the replacement of a phenyl group with methyl.

Rotatable Bonds and Conformational Flexibility :

  • The phenyl group in Compound A introduces an additional rotatable bond (6 vs. 5 in the target compound). Reduced rotatable bonds in the target compound may limit conformational flexibility, possibly affecting binding interactions in biological systems.

Structural Complexity :

  • Compound A’s higher complexity score (837 vs. ~700) arises from its phenyl substituent, which introduces additional stereoelectronic effects. Simpler substituents in the target compound may streamline synthetic routes or reduce metabolic instability.

Research Findings and Trends:

  • Sulfonyl Group Impact: Both compounds feature a 4-methylphenylsulfonyl (tosyl) group at position 8, which is known to enhance chemical stability and influence receptor binding in medicinal chemistry applications.
  • Biological Activity : While specific biological data for the target compound are unavailable, analogs like Compound A with aromatic substituents (e.g., phenyl) often exhibit enhanced binding to hydrophobic pockets in enzymes or receptors. The target compound’s dimethyl groups may favor interactions with less sterically constrained targets.
  • Synthetic Accessibility : The absence of a phenyl group in the target compound simplifies synthesis, as introducing methyl groups typically requires fewer steps than aryl substitutions.

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